Computed Lipophilicity (XLogP3-AA): CAS 885460-40-2 vs. 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (CAS 182198-35-2)
The target compound exhibits a computed XLogP3-AA of 6.3, compared to 4.1 for the non-fluorinated 5-phenyl analog (CAS 182198-35-2), representing a 2.2 log unit increase attributable to the dual 4-fluorophenyl substitution pattern [1][2]. This difference in lipophilicity has practical implications for membrane permeability predictions: according to Lipinski's Rule of Five, the target compound's logP approaches the upper boundary (≤5) and may require formulation considerations for aqueous solubility, whereas the phenyl analog remains within a more conventional range [3]. For researchers designing compounds intended to cross the blood-brain barrier or target intracellular kinases, the higher logP of CAS 885460-40-2 offers a distinct starting point for tuning physicochemical properties.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.3 |
| Comparator Or Baseline | 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (CAS 182198-35-2): XLogP3-AA = 4.1 |
| Quantified Difference | Δ XLogP3-AA = +2.2 log units (target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2025.09.15) |
Why This Matters
A 2.2 log unit increase in XLogP3-AA alters predicted membrane permeability and solubility profiles, directly impacting formulation strategy, bioavailability predictions, and the selection of downstream biological assays.
- [1] PubChem. Compound Summary for CID 4987472 (CAS 885460-40-2): Computed Properties — XLogP3-AA = 6.3. https://pubchem.ncbi.nlm.nih.gov/compound/885460-40-2#section=Computed-Properties View Source
- [2] PubChem. Compound Summary for CID 708730 (CAS 182198-35-2): Computed Properties — XLogP3-AA = 4.1. https://pubchem.ncbi.nlm.nih.gov/compound/182198-35-2 View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
